Phccc

Description

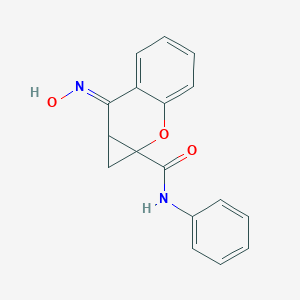

Structure

3D Structure

Properties

CAS No. |

177610-87-6 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |

InChI Key |

FPXPIEZPAXSELW-REIIWYCASA-N |

SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |

Isomeric SMILES |

C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of PHCCC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its dual activity as a positive allosteric modulator of mGluR4 and a negative allosteric modulator of mGluR1.

Core Mechanism of Action: A Tale of Two Receptors

This compound's primary mechanism of action is as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) .[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, this compound binds to a distinct allosteric site within the transmembrane domain of mGluR4. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to endogenous agonists like L-glutamate.[1] Specifically, (-)-PHCCC, the active enantiomer, increases the potency and maximal efficacy of mGluR4 agonists.[1][2] At higher concentrations, (-)-PHCCC can exhibit weak direct agonist activity at mGluR4.[1][2]

Concurrently, this compound displays activity as a partial antagonist/negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1b (mGluR1b) , with a reported antagonist efficacy of approximately 30%.[1][2] This antagonistic action at mGluR1, a member of the Group I mGluRs, contributes to the compound's overall pharmacological profile and must be considered when interpreting experimental results.

Quantitative Pharmacological Profile

The following table summarizes the key quantitative data describing the pharmacological activity of (-)-PHCCC at its primary targets.

| Parameter | Receptor | Value | Assay System | Reference |

| EC50 (as a PAM) | hmGluR4a | ~6 µM (in the presence of 0.2 and 0.6 µM L-AP4) | Not specified | [2] |

| hmGluR4a | 3.8 µM (in the presence of 10 µM L-AP4) | Not specified | [2] | |

| Antagonist Efficacy | mGluR1b | 30% maximum | Not specified | [1][2] |

Signaling Pathways and Downstream Effects

The allosteric modulation of mGluR4 by this compound initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal function.

mGluR4 Signaling Pathway

Activation of mGluR4, a Group III mGluR, is coupled to inhibitory G proteins (Gαi/o). The binding of an agonist, potentiated by this compound, leads to the dissociation of the G protein subunits (Gαi/o and Gβγ).

Caption: mGluR4 signaling pathway modulated by this compound.

The primary downstream effects of mGluR4 activation include:

-

Inhibition of Adenylate Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The liberated Gβγ subunits can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (CaV) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Presynaptic Inhibition: The culmination of these signaling events at presynaptic terminals is a reduction in the release of neurotransmitters, particularly glutamate. This presynaptic inhibition is a key mechanism underlying the neuroprotective effects of mGluR4 activation.

Neuroprotective Effects

A significant consequence of this compound-mediated mGluR4 potentiation is neuroprotection against excitotoxicity. By reducing excessive glutamate release, this compound can protect neurons from the damaging effects of overstimulation of glutamate receptors, such as the NMDA receptor. This neuroprotective effect has been demonstrated in models of N-methyl-D-aspartate (NMDA) and β-amyloid-induced toxicity.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Functional Assays for mGluR4 Positive Allosteric Modulation

1. [35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to mGluR4.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing human mGluR4 (hmGluR4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in assay buffer.

-

-

Assay Protocol:

-

Membrane homogenates (10-20 µg of protein) are incubated in a final volume of 100 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4) containing 10 µM GDP.

-

Varying concentrations of (-)-PHCCC are added in the presence of a fixed, sub-maximal concentration of an mGluR4 agonist (e.g., L-glutamate or L-AP4).

-

The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.

-

The incubation is carried out for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer, and the bound radioactivity is determined by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine EC50 values for the potentiation by (-)-PHCCC.

-

2. Intracellular Calcium Mobilization Assay

This assay is used for mGluR4 receptors co-expressed with a promiscuous G protein (e.g., Gα15/16) that couples to the phospholipase C pathway.

-

Cell Culture:

-

CHO or HEK293 cells co-expressing hmGluR4 and a promiscuous G protein are cultured as described above.

-

-

Assay Protocol:

-

Cells are seeded into 96-well black-walled, clear-bottom plates.

-

After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

The dye is removed, and the cells are washed with the assay buffer.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

Varying concentrations of (-)-PHCCC are added, followed by a fixed concentration of an mGluR4 agonist.

-

Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

-

Concentration-response curves are generated to determine the EC50 of (-)-PHCCC's potentiating effect.

-

Neuroprotection Assay

This assay assesses the ability of this compound to protect neurons from excitotoxic cell death.

-

Primary Cortical Neuron Culture:

-

Cortical neurons are isolated from embryonic day 18 rat fetuses.

-

The cortices are dissected, dissociated, and the cells are plated on poly-D-lysine-coated culture plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days before use.

-

-

Assay Protocol:

-

On the day of the experiment, the culture medium is replaced with a defined salt solution.

-

Neurons are pre-incubated with various concentrations of (-)-PHCCC for 30 minutes.

-

Excitotoxicity is induced by adding a toxic concentration of NMDA (e.g., 100 µM) for 1 hour.

-

The NMDA-containing solution is removed, and the cells are returned to their original culture medium containing the respective concentrations of (-)-PHCCC.

-

Cell viability is assessed 24 hours later using a quantitative assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

The neuroprotective effect of (-)-PHCCC is quantified as the percentage of protection against NMDA-induced cell death.

-

Caption: Experimental workflow for a neuroprotection assay.

Conclusion

This compound serves as a pivotal tool for dissecting the roles of mGluR4 and mGluR1 in the central nervous system. Its primary mechanism of action as a positive allosteric modulator of mGluR4, leading to presynaptic inhibition and neuroprotection, highlights a promising therapeutic strategy for neurological disorders characterized by excessive glutamate transmission. However, its concomitant antagonist activity at mGluR1 necessitates careful experimental design and interpretation. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to further unravel the complexities of metabotropic glutamate receptor pharmacology and its implications for drug discovery.

References

PHCCC: A Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGluR4)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The development of selective ligands for mGluR subtypes has been a significant challenge. The discovery of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) as a positive allosteric modulator (PAM) of mGluR4 represented a significant breakthrough in the field.[1][3]

Positive allosteric modulators offer a sophisticated approach to modulating receptor function. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct topographical site, enhancing the receptor's response to the endogenous agonist, glutamate.[3] This mechanism provides a finer level of control over receptor signaling, preserving the spatial and temporal patterns of endogenous neurotransmission.

This technical guide provides a comprehensive overview of this compound as a positive allosteric modulator of mGluR4, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and GPCR drug discovery.

Pharmacological Profile of this compound

This compound exhibits a unique pharmacological profile, acting as a potent and selective enhancer of mGluR4 activity. The active enantiomer, (-)-PHCCC, is responsible for the allosteric modulation.[4][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for (-)-PHCCC at the mGluR4 receptor, compiled from various in vitro studies.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (alone) | > 30 µM | CHO-hmGluR4a | GTPγS Binding | [5] |

| EC50 (in presence of 0.2 µM L-AP4) | ~ 6 µM | CHO-hmGluR4a | GTPγS Binding | [5] |

| EC50 (in presence of 0.6 µM L-AP4) | ~ 6 µM | CHO-hmGluR4a | GTPγS Binding | [5] |

| EC50 (in presence of 10 µM L-AP4) | 3.8 µM | CHO-hmGluR4a | GTPγS Binding | [5] |

| EC50 (in presence of 5 µM L-glutamate) | 2.8 µM | CHO-hmGluR4a | cAMP Accumulation | [5] |

| EC50 (potentiating EC20 glutamate) | 5.1 ± 0.3 µM | CHO-DHFR(-) co-expressing mGluR4 and Gqi5 | Calcium Mobilization | [6] |

| Fold Shift of Glutamate EC50 (at 1 µM this compound) | 1.7-fold | CHO-mGluR4 | Not Specified | [1] |

| Fold Shift of Glutamate EC50 (at 3 µM this compound) | 3.1-fold | CHO-mGluR4 | Not Specified | [1] |

| Fold Shift of Glutamate EC50 (at 10 µM this compound) | 5.8-fold | CHO-mGluR4 | Not Specified | [1] |

Table 1: Potency and Efficacy of (-)-PHCCC at mGluR4.

| mGluR Subtype | Activity of (-)-PHCCC | Reference |

| mGluR1b | Partial Antagonist (30% max efficacy) | [4][5] |

| mGluR2 | Inactive | [4][5] |

| mGluR3 | Inactive | [4][5] |

| mGluR5a | Inactive | [4][5] |

| mGluR6 | Inactive | [4][5] |

| mGluR7b | Inactive | [4][5] |

| mGluR8a | Inactive | [4][5] |

Table 2: Selectivity Profile of (-)-PHCCC against other mGluR Subtypes.

Mechanism of Action and Signaling Pathways

This compound enhances the potency and maximal efficacy of orthosteric agonists like glutamate and L-AP4 at the mGluR4 receptor.[4][5] Chimeric receptor studies have revealed that the binding site for (-)-PHCCC is located within the transmembrane (TM) domain of the receptor, a characteristic feature of many GPCR allosteric modulators.[4][5]

The canonical signaling pathway for mGluR4 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2] this compound potentiates this inhibitory effect.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. pubcompare.ai [pubcompare.ai]

- 5. A [35S]GTPgammaS binding assessment of metabotropic glutamate receptor standards in Chinese hamster ovary cell lines expressing the human metabotropic receptor subtypes 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

The role of PHCCC in modulating glutamate signaling

An In-depth Technical Guide on the Role of PHCCC in Modulating Glutamate Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) is a pioneering pharmacological tool for the study of metabotropic glutamate receptor 4 (mGluR4). Initially identified as a weak antagonist of mGluR1, its primary and more significant role is as a selective positive allosteric modulator (PAM) for the mGluR4 receptor. By binding to a novel allosteric site within the transmembrane domain, this compound enhances the receptor's response to the endogenous agonist, glutamate. This potentiation of mGluR4, a Gi/Go-coupled receptor, leads to a downstream reduction in cyclic adenosine monophosphate (cAMP) and presynaptic inhibition of neurotransmitter release. This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its activity, comprehensive experimental protocols for its characterization, and its therapeutic potential in neurological disorders such as Parkinson's disease.

Introduction to Glutamate Signaling and the mGluR4 Receptor

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[1] Its signaling is mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.

The mGluR4 receptor is a member of the Group III mGluRs, which also includes mGluR6, mGluR7, and mGluR8.[2] These receptors are typically located presynaptically, where they function as autoreceptors or heteroceptors to inhibit the release of neurotransmitters.[3] Activation of Group III mGluRs, including mGluR4, initiates a signaling cascade through the inhibitory G-protein (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4] Given their role in dampening excessive synaptic transmission, mGluR4 receptors are a significant target for therapeutic intervention in neurological and psychiatric disorders characterized by glutamate dysregulation.

This compound: A Positive Allosteric Modulator of mGluR4

This compound, specifically the (-)-enantiomer, is a selective positive allosteric modulator of the mGluR4 receptor.[2][3] Unlike orthosteric agonists that bind to the same site as glutamate, allosteric modulators bind to a distinct site on the receptor.[3] This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous agonist.

The key characteristics of (-)-PHCCC are:

-

Mechanism of Action : It potentiates the effect of glutamate or synthetic agonists (e.g., L-AP4) at the mGluR4 receptor. It achieves this by increasing both agonist potency and the maximal efficacy of the response.[3] At high concentrations, it can also act as a weak partial agonist.[2]

-

Binding Site : The binding site for (-)-PHCCC is located within the transmembrane (TM) region of the mGluR4 receptor, distinct from the orthosteric glutamate-binding domain.[2][3]

-

Selectivity : (-)-PHCCC is highly selective for mGluR4. It is inactive at mGluR2, -3, -5a, -6, -7b, and -8a. However, it exhibits weak partial antagonist activity at the mGluR1b receptor, a consequence of its structural similarity to the mGluR1 antagonist, CPCCOEt.[3]

The mGluR4 Signaling Pathway Modulated by this compound

The canonical signaling pathway for mGluR4 involves its coupling to Gi/Go proteins. The positive allosteric modulation by this compound enhances every step of this cascade in the presence of an agonist.

References

- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of PHCCC: A Positive Allosteric Modulator of mGluR4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool and a pioneering molecule in the study of metabotropic glutamate receptor 4 (mGluR4). As a positive allosteric modulator (PAM), this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating it directly at the orthosteric binding site. This property provides a nuanced approach to modulating receptor function with potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, focusing on its mechanism of action, quantitative data from various assays, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound is a selective positive allosteric modulator of mGluR4.[1] Its mechanism of action is multifaceted:

-

Potentiation of Agonist Affinity and Efficacy : The primary action of this compound is to increase the potency and efficacy of orthosteric mGluR4 agonists, such as L-glutamate and L-AP4.[1] This means that in the presence of this compound, a lower concentration of the agonist is required to elicit a response, and the maximum achievable response is increased.

-

Direct Agonist Activity : At higher concentrations, typically in the micromolar range, the active enantiomer, (-)-PHCCC, can directly activate mGluR4, albeit with low efficacy compared to orthosteric agonists.[1]

-

Allosteric Binding Site : Chimeric receptor studies have demonstrated that this compound binds to a site within the transmembrane domain of the mGluR4, distinct from the glutamate-binding site located in the extracellular Venus flytrap domain.[1]

-

Enantioselectivity : The pharmacological activity of racemic this compound resides primarily in the (-)-enantiomer.[1]

-

Receptor Subtype Selectivity : (-)-PHCCC displays selectivity for mGluR4 over other mGluR subtypes. It is largely inactive at mGluR2, -3, -5a, -6, -7b, and -8a. However, it does exhibit partial antagonist activity at mGluR1b.[1]

Quantitative Pharmacological Data

The in vitro activity of this compound has been characterized in various functional assays. The following tables summarize the key quantitative data.

| Parameter | Value ((-)-PHCCC) | Assay System | Reference |

| EC50 (Potentiation) | ~6 µM (in the presence of 0.2 and 0.6 µM L-AP4) | GTPγS binding assay in CHO cells expressing human mGluR4a | [1] |

| 3.8 µM (in the presence of 10 µM L-AP4) | GTPγS binding assay in CHO cells expressing human mGluR4a | [1] | |

| EC50 (Direct Agonism) | >30 µM | GTPγS binding assay in CHO cells expressing human mGluR4a | [1] |

| Antagonist Activity | 30% maximum antagonist efficacy at mGluR1b | Functional assays measuring mGluR1b-mediated responses | [1] |

| IC50 (mGluR1 Antagonism) | ~3 µM (for racemic this compound) | Assays measuring group I mGluR antagonist activity | [2] |

Table 1: In Vitro Potency and Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies on this compound. Below are protocols for key experiments.

GTPγS Binding Assay for mGluR4 Potentiation

This assay measures the functional activation of G proteins coupled to mGluR4 and is a common method to assess the activity of PAMs.

Objective: To determine the EC50 of (-)-PHCCC for the potentiation of an mGluR4 agonist (e.g., L-AP4).

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4a.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

[³⁵S]GTPγS (radioligand).

-

GDP.

-

L-AP4 (agonist).

-

(-)-PHCCC.

-

Scintillation vials and cocktail.

Procedure:

-

Membrane Preparation:

-

Culture CHO-hmGluR4a cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Assay:

-

In a 96-well plate, add a fixed, sub-maximal concentration of L-AP4.

-

Add increasing concentrations of (-)-PHCCC to the wells.

-

Add a constant amount of cell membranes to each well.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP to a final concentration of ~0.1 nM and 10 µM, respectively.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of (-)-PHCCC and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Intracellular Calcium Mobilization Assay

This assay is used to assess the activity of mGluR4 when co-expressed with a promiscuous G-protein (like Gα15 or a chimeric G-protein) that couples to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.

Objective: To functionally characterize the modulatory effect of this compound on mGluR4 activation.

Materials:

-

HEK293 cells co-expressing mGluR4 and a suitable G-protein.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

L-glutamate (agonist).

-

(-)-PHCCC.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Cell Preparation:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with Fluo-4 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

-

Assay:

-

Place the plate in the fluorescence reader.

-

Establish a stable baseline fluorescence reading.

-

Add a fixed concentration of (-)-PHCCC and incubate for a few minutes.

-

Add a sub-maximal concentration of L-glutamate and measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity reflects the increase in intracellular calcium concentration.

-

Quantify the peak fluorescence response.

-

Compare the response in the presence and absence of (-)-PHCCC to determine its potentiating effect.

-

Signaling Pathways and Experimental Workflows

This compound, by modulating mGluR4, influences several intracellular signaling cascades. mGluR4 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, research has revealed a more complex signaling profile.

mGluR4 Signaling Pathways

Caption: mGluR4 signaling pathways modulated by this compound.

The diagram illustrates both the canonical Gi/o-cAMP pathway and non-canonical pathways involving PLC/PKC and the inhibition of AKT and MAPK signaling, which can be potentiated by this compound.

Experimental Workflow: GTPγS Binding Assay

Caption: Workflow for the GTPγS binding assay.

This diagram outlines the sequential steps involved in performing a GTPγS binding assay to quantify the potentiating effect of this compound.

Conclusion

This compound has been instrumental in elucidating the physiological and pathological roles of mGluR4. Its properties as a selective positive allosteric modulator make it a valuable tool for in vitro studies. This guide has summarized its key pharmacological characteristics, provided quantitative data, and detailed experimental protocols to aid researchers in their investigations of mGluR4 function and the development of novel therapeutics targeting this receptor. The continued study of this compound and the development of new mGluR4 modulators hold promise for a deeper understanding of glutamatergic signaling and the treatment of various neurological and psychiatric disorders.

References

- 1. Presynaptic enhancement of inhibitory synaptic transmission by protein kinases A and C in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presynaptic mechanisms underlying cannabinoid inhibition of excitatory synaptic transmission in rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of PHCCC on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the group III mGluRs, mGluR4 is a key regulator of synaptic transmission and neuronal excitability, primarily through the inhibition of glutamate release. This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols for its investigation, and visualizing its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Mechanism of Action

This compound exerts its effects on neuronal excitability by binding to an allosteric site on the mGluR4, distinct from the orthosteric binding site for the endogenous agonist, L-glutamate. This allosteric binding potentiates the receptor's response to glutamate, leading to an increase in both the potency and maximal efficacy of the agonist. At higher concentrations, this compound can also act as a weak agonist, directly activating mGluR4. The binding site for this compound has been localized to the transmembrane domain of the receptor. Notably, the activity of racemic this compound resides in the (-)-enantiomer. While highly selective for mGluR4, (-)-PHCCC has been shown to exhibit partial antagonist activity at mGluR1b.

Effects on Neuronal Excitability: Quantitative Data

The primary effect of this compound on neuronal excitability is a reduction in excitatory signaling, a consequence of its positive modulation of the presynaptically located mGluR4. Activation of these autoreceptors leads to an inhibition of glutamate release, thereby dampening neuronal activity. The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Preparation | This compound Concentration | Effect | Reference |

| EC50 of (-)-PHCCC | CHO cells expressing hmGluR4a (in the presence of 10 µM L-AP4) | 3.8 µM | Potentiation of agonist response | |

| Maximal Inhibition of [3H]thymidine incorporation | Cultured cerebellar granule cells | 10 µM | Reduction in cell proliferation | |

| Neuroprotection against NMDA toxicity | Mixed cultures of mouse cortical neurons | 30-100 µM | Reduction in neuronal death |

Note: Direct quantitative data on specific electrophysiological parameters such as firing frequency and action potential threshold are limited in the currently available literature. The primary evidence for this compound's effect on reducing neuronal excitability comes from its neuroprotective effects and its known mechanism of action on presynaptic mGluR4.

Signaling Pathways

The modulation of neuronal excitability by this compound is mediated through specific intracellular signaling cascades initiated by the activation of mGluR4. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. However, evidence also suggests a potential alternative pathway involving phospholipase C (PLC) and protein kinase C (PKC).

Caption: Canonical signaling pathway of mGluR4 activation by this compound.

Caption: Putative alternative signaling pathway for mGluR4 involving PLC and PKC.

Experimental Protocols

Whole-Cell Patch-Clamp Recording to Assess this compound's Effects on Neuronal Excitability

This protocol describes the methodology for performing whole-cell patch-clamp recordings from pyramidal neurons in acute brain slices to investigate the effects of this compound on intrinsic neuronal excitability and synaptic transmission.

4.1. Materials and Solutions

-

Artificial Cerebrospinal Fluid (aCSF):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

2 mM MgSO4

-

2 mM CaCl2

-

26 mM NaHCO3

-

10 mM D-glucose

-

Continuously bubbled with 95% O2 / 5% CO2 (carbogen)

-

-

Internal Solution (for current-clamp recordings):

-

130 mM K-gluconate

-

10 mM KCl

-

10 mM HEPES

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

10 mM Phosphocreatine

-

0.2 mM EGTA

-

pH adjusted to 7.3 with KOH

-

Osmolarity adjusted to ~290 mOsm

-

-

This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Working solutions are prepared fresh by diluting the stock in aCSF.

4.2. Equipment

-

Vibrating microtome

-

Upright microscope with DIC optics and infrared illumination

-

Patch-clamp amplifier

-

Data acquisition system and software

-

Micromanipulators

-

Perfusion system

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

4.3. Procedure

-

Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, carbogenated aCSF.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibrating microtome in ice-cold aCSF.

-

Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Identify pyramidal neurons in the region of interest (e.g., CA1 of the hippocampus or layer V of the cortex) using DIC optics.

-

-

Whole-Cell Recording:

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.

-

-

Data Acquisition:

-

Resting Membrane Potential (RMP): Record the RMP in the absence of any current injection.

-

Input Resistance (Rin): Inject a series of small hyperpolarizing current steps (e.g., -100 pA to +50 pA, 500 ms duration) and measure the corresponding voltage changes to calculate Rin from the linear portion of the I-V curve.

-

Action Potential (AP) Firing: Inject a series of depolarizing current steps of increasing amplitude (e.g., 0 to 500 pA in 50 pA increments, 1 s duration) to elicit AP firing. Measure the number of APs at each current step to construct a frequency-current (F-I) plot. Determine the rheobase (the minimum current required to elicit an AP) and the AP threshold.

-

Synaptic Activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

-

-

This compound Application:

-

After obtaining a stable baseline recording of the parameters described above, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM).

-

Allow the drug to equilibrate for 10-15 minutes.

-

Repeat the data acquisition steps to measure the effects of this compound on RMP, Rin, AP firing, and synaptic activity.

-

Perform a washout by perfusing with drug-free aCSF for at least 20 minutes and repeat the measurements to assess the reversibility of the effects.

-

4.4. Data Analysis

-

Analyze electrophysiological data using appropriate software (e.g., Clampfit, Igor Pro, or custom scripts in Python/MATLAB).

-

Compare the measured parameters (RMP, Rin, AP frequency, rheobase, AP threshold, sEPSC/sIPSC frequency and amplitude) before, during, and after this compound application using appropriate statistical tests (e.g., paired t-test or ANOVA).

Caption: Workflow for electrophysiological assessment of this compound's effects.

Conclusion

This compound, as a positive allosteric modulator of mGluR4, represents a valuable pharmacological tool for investigating the role of this receptor in regulating neuronal excitability. Its mechanism of action, centered on the potentiation of presynaptic inhibition of glutamate release, points to a significant role in dampening neuronal hyperexcitability. While direct quantitative electrophysiological data remains to be fully elucidated in the literature, the neuroprotective effects and the well-understood function of mGluR4 provide a strong foundation for its expected effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other mGluR4 modulators on neuronal function, with potential implications for the development of novel therapeutics for neurological and psychiatric disorders characterized by aberrant neuronal excitability.

Initial Pharmacological Profile of PHCCC: A Technical Overview

Disclaimer: This document summarizes the currently available public information regarding the pharmacological properties of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC). A comprehensive safety and toxicity profile, including key metrics like LD50 and no-observed-adverse-effect levels (NOAELs), is not available in the public domain based on the conducted literature search. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule that has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] It is a valuable tool for studying the function of mGluR4 in various physiological and pathological processes. This document provides a technical overview of its mechanism of action, its effects on signaling pathways, and the experimental protocols used for its characterization.

Pharmacological Data

The primary pharmacological activity of this compound is the potentiation of mGluR4. It enhances the receptor's response to its endogenous ligand, glutamate. The activity of (+/-)-PHCCC resides in the (-)-enantiomer.[1]

| Parameter | Value | Receptor/System | Notes |

| EC50 | ~6 µM | hmGluR4a (in the presence of 0.2 and 0.6 µM L-AP4) | The EC50 of (-)-PHCCC decreases to 3.8 µM in the presence of 10 µM L-AP4. Without L-AP4, the EC50 is >30 µM.[1] |

| mGluR1b Activity | Partial Antagonist | mGluR1b | Shows 30% maximum antagonist efficacy.[1] |

| Other mGluR Activity | Inactive | mGluR2, -3, -5a, -6, -7b, and -8a | The (-)-enantiomer is inactive at these receptors.[1] |

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator of mGluR4. This means it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1][3] The binding site for (-)-PHCCC is located in the transmembrane region of the mGluR4.[1]

The mGluR4 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[2] Activation of mGluR4, potentiated by this compound, leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Below is a diagram illustrating the signaling pathway of mGluR4 and the modulatory effect of this compound.

Caption: mGluR4 signaling pathway modulated by this compound.

Experimental Protocols

The following are summaries of experimental protocols used to characterize the pharmacological activity of this compound.

Cell Culture and Transfection

-

Cell Lines: Baby Hamster Kidney (BHK) cells or Chinese Hamster Ovary (CHO) cells are commonly used.

-

Transfection: Cells are transiently or stably transfected with the cDNA encoding for the desired metabotropic glutamate receptor subtype (e.g., hmGluR4a) using standard transfection methods.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

cAMP Formation Assay

This assay is used to determine the effect of this compound on the inhibition of adenylyl cyclase activity mediated by mGluR4.

Caption: Workflow for a cAMP formation assay.

[3H]Thymidine Incorporation Assay

This assay is used to assess the effect of this compound on cell proliferation.[2]

-

Cell Culture: Immature rat cerebellar granule cells are cultured.

-

Treatment: Cells are exposed to this compound.

-

Labeling: [3H]thymidine is added to the culture medium.

-

Measurement: The amount of [3H]thymidine incorporated into the DNA is measured, which is an indicator of cell proliferation.

Neuroprotection Assay

-

Cell Culture: Mixed cultures of mouse cortical neurons are prepared.

-

Toxicity Induction: Neurotoxicity is induced by adding agents like NMDA or β-amyloid peptide.

-

Treatment: Cells are treated with (-)-PHCCC.

-

Assessment: Neuroprotection is assessed by measuring cell viability or other markers of cell death. The neuroprotective effect of (-)-PHCCC was blocked by MSOP, a group-III mGluR antagonist.[1]

Potential Therapeutic Implications

The ability of this compound to selectively potentiate mGluR4 has led to investigations into its potential therapeutic applications, particularly in conditions where modulation of glutamatergic neurotransmission is desired. For example, it has been studied for its potential role in Parkinson's disease.[3]

Conclusion

This compound is a selective positive allosteric modulator of mGluR4 that has been instrumental in elucidating the function of this receptor. While its pharmacological properties have been characterized in vitro and in some preclinical models, there is a notable lack of publicly available data on its safety and toxicity profile. Further studies are required to establish the safety of this compound before it can be considered for any clinical application.

References

Exploring the Allosteric Landscape of mGluR4: A Technical Guide to the Binding Sites of PHCCC

For Immediate Release

A Deep Dive into the Allosteric Modulation of Metabotropic Glutamate Receptor 4 by PHCCC, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the binding sites of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) on the metabotropic glutamate receptor 4 (mGluR4). This compound is a significant positive allosteric modulator (PAM) that enhances the receptor's response to its endogenous ligand, glutamate, without directly activating it.[1][2][3] This document details the molecular interactions, experimental methodologies used to characterize these sites, and the downstream signaling pathways affected, offering a valuable resource for researchers in neuroscience and pharmacology.

Introduction to mGluR4 and the Role of this compound

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in presynaptic terminals of the central nervous system. It plays a crucial role in modulating synaptic transmission and neuronal excitability by inhibiting neurotransmitter release.[1] The activation of mGluR4 is a promising therapeutic strategy for a range of neurological and psychiatric disorders.[4]

This compound was one of the first identified selective PAMs for mGluR4.[5] It potentiates the effects of orthosteric agonists like L-AP4 by increasing their potency and enhancing the maximal efficacy of receptor activation.[1][2] However, this compound itself exhibits weak partial agonist activity at higher concentrations.[1][2] The (-)-enantiomer of this compound is responsible for its activity at mGluR4, while it also shows some antagonist activity at mGluR1b.[1][2]

The Allosteric Binding Site of this compound in the Transmembrane Domain

Extensive research, primarily through the use of chimeric receptors, has localized the binding site of this compound to the seven-transmembrane (7TM) domain of mGluR4.[1][2] This is a common feature for allosteric modulators of mGluRs, which typically bind in a pocket topographically distinct from the orthosteric glutamate binding site located in the extracellular Venus flytrap domain.[6]

While the precise amino acid residues that form the this compound binding pocket within the mGluR4 7TM domain have not been definitively elucidated in publicly available literature, studies on other mGluR subtypes and computational modeling efforts provide valuable insights. For instance, in mGluR2, residues within transmembrane helices 3, 5, and 6 have been identified as crucial for PAM binding.[7] It is hypothesized that a similar pocket exists in mGluR4. Homology modeling and docking studies are key computational approaches used to predict these interactions, though specific published results for this compound with mGluR4 remain elusive.

The creation of chimeric receptors, where domains of mGluR4 are swapped with those of a receptor that does not bind this compound (like mGluR1), has been instrumental in confirming the 7TM domain as the location of the allosteric site.[1] When the 7TM domain of mGluR4 is replaced with that of mGluR1, the receptor loses its sensitivity to this compound, demonstrating that this region is essential for its modulatory activity.

Quantitative Analysis of this compound's Modulatory Effects

The positive allosteric modulatory effects of this compound on mGluR4 have been quantified in various functional assays. These studies consistently demonstrate that this compound potentiates the action of orthosteric agonists.

| Parameter | Agonist | This compound Concentration | Value | Assay Type | Reference |

| EC50 of (-)-PHCCC | L-AP4 (0.2 µM) | N/A | ~6 µM | GTPγ[35S] Binding | [1] |

| EC50 of (-)-PHCCC | L-AP4 (0.6 µM) | N/A | ~6 µM | GTPγ[35S] Binding | [1] |

| EC50 of (-)-PHCCC | L-AP4 (10 µM) | N/A | 3.8 µM | GTPγ[35S] Binding | [1] |

| EC50 of (-)-PHCCC | No Agonist | N/A | >30 µM | GTPγ[35S] Binding | [1] |

| Fold Shift of L-AP4 EC50 | L-AP4 | 10 µM | 10-fold | FRET-based sensor | [8] |

| Fold Shift of L-AP4 EC50 | L-AP4 | 100 µM | 4-fold | FRET-based sensor | [8] |

| Potency of this compound (PAM response) | Glutamate (EC20) | N/A | 5.1 ± 0.3 µM | Calcium Mobilization | [1] |

Signaling Pathways Modulated by this compound

The binding of this compound to mGluR4 potentiates the receptor's downstream signaling cascades. As a Gi/o-coupled receptor, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This action is central to the presynaptic inhibition of neurotransmitter release.

A logical workflow for mGluR4 signaling potentiation by this compound can be visualized as follows:

Caption: Workflow of mGluR4 signaling potentiation by this compound.

Furthermore, evidence suggests a non-canonical signaling pathway for mGluR4 that involves the activation of phospholipase C (PLC) and subsequently protein kinase C (PKC), leading to the inhibition of presynaptic calcium influx.

The following diagram illustrates the key signaling pathways:

Caption: mGluR4 downstream signaling pathways.

Experimental Protocols

Construction of Chimeric mGluR1/mGluR4 Receptors using Overlap Extension PCR

This protocol outlines the generation of chimeric receptors to identify the domains responsible for this compound's allosteric modulation.

Principle: Overlap extension Polymerase Chain Reaction (PCR) is used to seamlessly join DNA fragments from two different parent receptors (e.g., mGluR1 and mGluR4) without the need for restriction enzymes.[7][9][10][11][12] This is achieved in two PCR steps. The first step generates the individual fragments with overlapping ends, and the second step uses these overlapping fragments as primers to generate the full-length chimeric construct.[9][10]

Materials:

-

High-fidelity DNA polymerase

-

Plasmid DNA templates for mGluR1 and mGluR4

-

Custom-designed PCR primers (outer and internal overlapping primers)

-

dNTPs

-

PCR buffer

-

Thermal cycler

-

Agarose gel electrophoresis equipment

-

DNA purification kit

Procedure:

-

Primer Design:

-

Design outer primers that anneal to the 5' and 3' ends of the final chimeric construct.

-

Design internal primers at the junction of the two receptor sequences. The forward internal primer for the second fragment will have a 5' tail that is complementary to the 3' end of the first fragment. The reverse internal primer for the first fragment will have a 5' tail that is complementary to the 5' end of the second fragment. The overlapping region should be 15-25 base pairs in length with a melting temperature (Tm) above 60°C.[9]

-

-

First PCR Round - Fragment Generation:

-

Set up two separate PCR reactions to amplify the desired fragments from the mGluR1 and mGluR4 templates.

-

Reaction 1: Use the forward outer primer and the reverse internal primer with the mGluR1 template.

-

Reaction 2: Use the forward internal primer and the reverse outer primer with the mGluR4 template.

-

Perform PCR with a high-fidelity polymerase. A typical cycling protocol is:

-

Initial denaturation: 98°C for 30 seconds.

-

25-35 cycles of:

-

Denaturation: 98°C for 10 seconds.

-

Annealing: Tm of primers + 5°C for 10 seconds.

-

Extension: 72°C for 15-30 seconds per kb.

-

-

Final extension: 72°C for 5 minutes.

-

-

-

Fragment Purification:

-

Run the PCR products on an agarose gel to verify their size.

-

Excise the correct bands and purify the DNA fragments using a gel extraction kit to remove the primers and templates from the first round of PCR.

-

-

Second PCR Round - Chimeric Assembly:

-

Set up a PCR reaction containing equimolar amounts of the two purified fragments from the first round and only the outer forward and reverse primers.

-

In the initial cycles, the overlapping ends of the fragments will anneal and serve as primers for each other, leading to the formation of the full-length chimeric template.

-

The outer primers will then amplify this full-length product.

-

Use a similar PCR cycling protocol as in the first round, but with an extension time appropriate for the full-length chimera.

-

-

Verification and Cloning:

-

Analyze the final PCR product by agarose gel electrophoresis.

-

Purify the correct-sized band and clone it into an appropriate expression vector.

-

Sequence the construct to confirm the correct fusion of the receptor domains.

-

GTPγ[35S] Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is used to determine the potency and efficacy of ligands.[10][13]

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, GTPγ[35S], which binds to the activated Gα subunit and accumulates, allowing for its quantification by scintillation counting.[10][13]

Materials:

-

Cell membranes prepared from cells expressing mGluR4.

-

[35S]GTPγS (radiolabeled)

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

Agonist (e.g., L-AP4) and modulator (this compound)

-

Scintillation vials and fluid

-

Filter plates and vacuum manifold

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing mGluR4 in a cold buffer and centrifuge to pellet the membranes.

-

Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the desired concentrations of the agonist and this compound.

-

Add the cell membranes (5-50 µg of protein per well).[9]

-

Add GDP to a final concentration of 10-100 µM.

-

-

Initiation and Incubation:

-

Initiate the binding reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filter plates using a vacuum manifold.

-

Quickly wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

-

Quantification:

-

Dry the filter plates and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Subtract non-specific binding from all measurements.

-

Plot the specific binding as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled signaling pathways. For Gi/o-coupled receptors like mGluR4, co-expression with a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the PLC pathway is often necessary.

Principle: Activation of the PLC pathway leads to the release of calcium from intracellular stores. Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure the resulting increase in intracellular calcium concentration.

Materials:

-

Cells expressing mGluR4 (and a chimeric G-protein if necessary).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist and modulator.

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.

-

-

Cell Washing:

-

Gently wash the cells with assay buffer to remove excess extracellular dye.

-

-

Assay Measurement:

-

Place the plate in a fluorometric imaging plate reader.

-

Establish a baseline fluorescence reading for a short period.

-

Add the agonist and/or modulator and continue to measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Calculate the response as the peak fluorescence minus the baseline fluorescence.

-

Plot the response as a function of ligand concentration to determine EC50 and Emax values.

-

Conclusion

This compound has been a pivotal tool in understanding the therapeutic potential of mGluR4 positive allosteric modulation. Its binding site within the transmembrane domain offers a template for the design of novel, more potent, and selective mGluR4 PAMs with improved pharmacokinetic properties. The experimental methodologies detailed in this guide provide a framework for the continued exploration of the allosteric modulation of mGluR4 and the development of next-generation therapeutics for a variety of neurological and psychiatric disorders. Further research focusing on high-resolution structural studies and detailed site-directed mutagenesis is necessary to precisely map the this compound binding pocket and to fully understand the molecular determinants of its allosteric action.

References

- 1. uni-regensburg.de [uni-regensburg.de]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. munin.uit.no [munin.uit.no]

- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.wiki [static.igem.wiki]

- 10. researchgate.net [researchgate.net]

- 11. Overlap extension PCR [protocols.io]

- 12. scienceopen.com [scienceopen.com]

- 13. Differences in interactions between transmembrane domains tune the activation of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Therapeutic Applications of PHCCC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. Preclinical evidence has identified this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders, primarily due to its role in neuroprotection and its potential antidepressant-like effects. However, its therapeutic window is narrowed by a demonstrated proconvulsant activity. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. The mGluR4 subtype, a member of the group III mGluRs, is predominantly located on presynaptic terminals and acts to suppress glutamate release.

This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR4. Its ability to selectively enhance mGluR4 activity has paved the way for investigating the therapeutic potential of targeting this receptor. This document serves as a technical resource for researchers, providing detailed information on the preclinical evaluation of this compound.

Mechanism of Action

This compound functions as a positive allosteric modulator of mGluR4.[1] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The activity of this compound resides in its (-)-enantiomer.[1]

The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of presynaptic voltage-gated Ca2+ channels, reducing calcium influx and consequently attenuating the release of glutamate.

Signaling Pathway of mGluR4 Modulation by this compound

Caption: mGluR4 signaling cascade modulated by this compound.

Therapeutic Applications

Antidepressant-like Effects

Preclinical studies have demonstrated the potential of this compound to elicit antidepressant-like effects. The forced swim test, a common behavioral assay to screen for antidepressant activity, has been utilized to evaluate this compound.

| Experimental Model | Compound | Dose | Effect |

| Rat Forced Swim Test | (-)-PHCCC | Not specified | Potentiates the antidepressant-like effects of a group III mGlu receptor agonist (ACPT-I) |

Further quantitative data on the specific reduction in immobility time with this compound alone is needed for a complete assessment.

Neuroprotection

This compound has shown significant neuroprotective properties in in vitro models of excitotoxicity. By enhancing the activity of mGluR4, this compound helps to reduce the excessive glutamate release that contributes to neuronal damage in various neurodegenerative conditions.

| Experimental Model | Insult | Compound | Concentration | Effect |

| Mixed cortical neuron cultures | NMDA | (-)-PHCCC | 30-100 µM | Reduced neuronal death |

| Mixed cortical neuron cultures | β-amyloid peptide | (-)-PHCCC | 30-100 µM | Reduced neuronal death |

Quantitative data expressed as a percentage of cell viability would provide a more detailed understanding of the neuroprotective efficacy.

Adverse Effects: Proconvulsant Activity

A significant consideration for the therapeutic development of this compound is its demonstrated proconvulsant activity in animal models. This effect is particularly important as it may limit the safe therapeutic window.

| Experimental Model | Compound | Dose (mg/kg) | Effect |

| Pentetrazol (PTZ)-induced convulsions in immature rats | This compound | 1, 3, 10, 20 | Potentiated the effect of a subconvulsant dose of PTZ |

| Electrically elicited cortical afterdischarges in immature rats | This compound | 3, 10 | Significantly prolonged afterdischarge duration |

Detailed quantitative data on seizure scores and latency to seizure onset would be beneficial for a thorough risk assessment.

Experimental Protocols

Forced Swim Test (Rat Model)

This protocol is a generalized procedure for assessing antidepressant-like activity.

Materials:

-

Cylindrical water tank (approximately 40-50 cm high, 20 cm in diameter)

-

Water (23-25°C)

-

(-)-PHCCC

-

Vehicle solution

-

Stopwatch

-

Video recording equipment (optional, for later analysis)

Procedure:

-

Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer (-)-PHCCC or vehicle intraperitoneally (i.p.) at the desired time point before the test (e.g., 30-60 minutes).

-

Pre-test Session (Day 1): Place each rat individually into the water tank for a 15-minute period. This session is for habituation.

-

Drying and Recovery: After the pre-test, remove the rats from the water, gently dry them with a towel, and return them to their home cages.

-

Test Session (Day 2, 24 hours after pre-test): Place the rats back into the water tank for a 5-minute test session.

-

Behavioral Scoring: During the 5-minute test, record the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Experimental Workflow for Forced Swim Test

Caption: Workflow for the rat forced swim test.

NMDA-Induced Neurotoxicity Assay (in vitro)

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

N-methyl-D-aspartate (NMDA)

-

(-)-PHCCC

-

Cell viability assay kit (e.g., MTT, LDH)

-

Multi-well culture plates

Procedure:

-

Cell Culture: Plate primary cortical neurons in multi-well plates and culture for 7-10 days to allow for maturation.

-

Pre-treatment: Treat the neurons with various concentrations of (-)-PHCCC for a specified period (e.g., 1-2 hours) before NMDA exposure.

-

NMDA Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).

-

Washout: After NMDA exposure, wash the cells with fresh, pre-warmed medium to remove NMDA and the test compound.

-

Incubation: Return the cells to the incubator and culture for 24 hours.

-

Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay (which measures mitochondrial metabolic activity) or the LDH assay (which measures lactate dehydrogenase release from damaged cells).

Synthesis of (-)-PHCCC

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the therapeutic potential of mGluR4 modulation. Its demonstrated antidepressant-like and neuroprotective effects in preclinical models highlight its promise for the treatment of CNS disorders. However, the proconvulsant activity of this compound presents a significant challenge that must be carefully addressed in any future drug development efforts. Further research is warranted to fully characterize its therapeutic index and to explore the development of second-generation mGluR4 PAMs with an improved safety profile. The detailed experimental protocols and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of mGluR4-targeted therapies from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for Administering PHCCC to Rodent Models of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), to various rodent models of neurological disorders. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate research and development in this area.

Introduction to this compound and mGluR4

This compound is a selective positive allosteric modulator of mGluR4, a class C G-protein coupled receptor. By binding to an allosteric site, this compound potentiates the receptor's response to its endogenous ligand, glutamate. mGluR4 is predominantly expressed in brain regions crucial for motor control and cognitive function, such as the basal ganglia and hippocampus. Its activation is generally associated with neuroprotective effects, making it a promising therapeutic target for a range of neurological disorders.

Mechanism of Action: mGluR4 Signaling

Activation of mGluR4 by glutamate, potentiated by this compound, initiates a signaling cascade that modulates neuronal excitability and provides neuroprotection. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade can influence downstream effectors to regulate neurotransmitter release and protect against excitotoxicity.

Rodent Models of Neurological Disorders and this compound Administration Protocols

This section details the administration of this compound in established rodent models for Parkinson's Disease, Alzheimer's Disease, Huntington's Disease, and Epilepsy.

Parkinson's Disease

Parkinson's disease (PD) models often involve the neurotoxin-induced degeneration of dopaminergic neurons in the substantia nigra. This compound has shown promise in these models by protecting these neurons and improving motor function.[1]

Common Models:

-

6-Hydroxydopamine (6-OHDA) Model (Rat): Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum.

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mouse): Systemic administration of MPTP, which is metabolized to the dopaminergic neurotoxin MPP+.

Experimental Workflow:

Detailed Protocol: Intraperitoneal (IP) Administration in a 6-OHDA Rat Model

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).

-

6-OHDA Lesioning:

-

Anesthetize the rat (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.

-

Allow a recovery period of at least 2 weeks for the lesion to stabilize.

-

-

This compound Solution Preparation:

-

Dissolve this compound in a vehicle suitable for IP injection. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline. For example, a 10% DMSO in saline solution. The final concentration should be calculated based on the desired dose and injection volume.

-

-

Administration:

-

Administer this compound or vehicle via intraperitoneal injection.

-

Dosage: Effective doses have been reported in the range of 10-30 mg/kg.

-

Frequency: Typically administered once daily.

-

Injection Volume: Generally 1-2 mL/kg body weight.

-

-

Behavioral and Post-mortem Analysis:

-

Conduct behavioral tests (e.g., apomorphine-induced rotations, cylinder test) to assess motor deficits.

-

At the end of the treatment period, euthanize the animals and collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine levels) and histological (e.g., tyrosine hydroxylase immunohistochemistry) analysis.

-

Quantitative Data Summary: this compound in Parkinson's Disease Models

| Model | Species | Administration Route | Vehicle | Dose (mg/kg) | Frequency | Key Findings |

| 6-OHDA | Rat | Intraperitoneal | 10% DMSO in Saline | 10 - 30 | Daily | Reduced apomorphine-induced rotations, protected dopaminergic neurons. |

| MPTP | Mouse | Intraperitoneal | Not specified | 10 | Daily | Prevented dopaminergic neuron degeneration.[1] |

| Haloperidol-induced catalepsy | Rat | Intraperitoneal | Not specified | 3 - 30 | Single dose | Reduced cataleptic symptoms. |

Alzheimer's Disease

Alzheimer's disease (AD) models often utilize transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the formation of amyloid-beta (Aβ) plaques and cognitive deficits.

Common Models:

-

APP/PS1 Transgenic Mice: Express mutant human APP and PS1 genes.

-

5XFAD Transgenic Mice: Express five familial AD mutations in APP and PS1 genes, leading to rapid Aβ pathology.

Detailed Protocol: Oral Gavage Administration in an APP/PS1 Mouse Model

-

Animal Model: Adult APP/PS1 transgenic mice and wild-type littermates (e.g., 6-8 months of age).

-

This compound Solution Preparation:

-

Prepare a suspension of this compound in a suitable vehicle for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in water.

-

-

Administration:

-

Administer this compound or vehicle via oral gavage.

-

Dosage: A starting point could be in the range of 10-50 mg/kg.

-

Frequency: Once daily.

-

Gavage Volume: Typically 5-10 mL/kg body weight.

-

-

Cognitive and Pathological Analysis:

-

Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.

-

Following the treatment period, collect brain tissue to analyze Aβ plaque load (e.g., via immunohistochemistry or ELISA) and other AD-related pathologies.

-

Quantitative Data Summary: this compound in Alzheimer's Disease Models

| Model | Species | Administration Route | Vehicle | Dose (mg/kg) | Frequency | Key Findings |

| APP/PS1 | Mouse | Oral Gavage | 0.5% CMC | 10 - 50 | Daily | Hypothetical: Improved performance in Morris water maze, reduced Aβ plaque load. |

| 5XFAD | Mouse | Intraperitoneal | 10% DMSO | 20 | Daily | Hypothetical: Enhanced spatial memory in Y-maze, decreased microgliosis. |

Note: Specific data for this compound in Alzheimer's models is less established in the provided search results. The above table provides a hypothetical framework based on typical experimental designs.

Huntington's Disease

Huntington's disease (HD) is modeled using transgenic animals that express the mutated huntingtin (mHtt) protein, leading to motor dysfunction and neurodegeneration.

Common Models:

-

R6/2 Mice: Express exon 1 of the human huntingtin gene with an expanded CAG repeat.

-

zQ175 Mice: A knock-in model with an expanded CAG repeat in the mouse huntingtin gene.

Detailed Protocol: Intraperitoneal Administration in an R6/2 Mouse Model

-

Animal Model: R6/2 transgenic mice and wild-type littermates.

-

This compound Solution Preparation:

-

Dissolve this compound in a vehicle such as 10% DMSO in sterile saline.

-

-

Administration:

-

Administer this compound or vehicle via intraperitoneal injection.

-

Dosage: A suggested starting range is 10-30 mg/kg.

-

Frequency: Once daily, starting before or at the onset of motor symptoms.

-

-

Motor Function and Pathological Analysis:

-

Assess motor coordination and balance using tests like the rotarod and grip strength test.

-

After the study, analyze brain tissue for mHtt aggregates and neuronal loss.

-

Quantitative Data Summary: this compound in Huntington's Disease Models

| Model | Species | Administration Route | Vehicle | Dose (mg/kg) | Frequency | Key Findings |

| R6/2 | Mouse | Intraperitoneal | 10% DMSO in Saline | 10 - 30 | Daily | Hypothetical: Improved rotarod performance, delayed weight loss. |

| zQ175 | Mouse | Oral Gavage | 0.5% CMC | 20 | Daily | Hypothetical: Reduced clasping behavior, decreased striatal atrophy. |

Note: As with Alzheimer's disease, specific quantitative data for this compound in Huntington's disease models is limited in the provided search results. The table presents a hypothetical outline.

Epilepsy

Epilepsy is modeled in rodents by inducing seizures through chemical convulsants or electrical stimulation. This compound's role in epilepsy is complex, with some studies suggesting potential pro-convulsant effects in certain models.

Common Models:

-

Pilocarpine Model: Systemic administration of the muscarinic acetylcholine receptor agonist pilocarpine to induce status epilepticus.

-

Kainic Acid Model: Administration of the glutamate analog kainic acid to induce seizures.

Detailed Protocol: Intraperitoneal Administration in a Pilocarpine Mouse Model

-

Animal Model: Adult male C57BL/6 mice.

-

Seizure Induction:

-

Administer a peripherally acting muscarinic antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, i.p.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.

-

Administer pilocarpine hydrochloride (e.g., 300 mg/kg, i.p.) to induce status epilepticus.[2] Seizure severity can be scored using the Racine scale.[2]

-

-

This compound Solution Preparation:

-

Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).

-

-

Administration:

-

Administer this compound or vehicle i.p. at a defined time before or after pilocarpine injection.

-

Dosage: Doses ranging from 1 to 30 mg/kg have been investigated.

-

-

Seizure Monitoring and Analysis:

-

Observe and record seizure activity, including latency to the first seizure, seizure duration, and severity (Racine scale).

-

Electroencephalography (EEG) can be used for more detailed analysis of seizure activity.

-

Quantitative Data Summary: this compound in Epilepsy Models